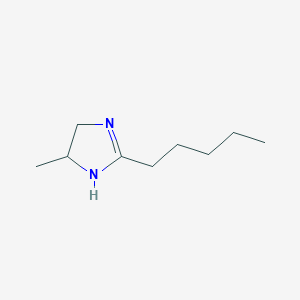
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5th position and a pentyl group at the 2nd position, along with a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-pentyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with amines, followed by cyclization and dehydration .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process may include steps such as alkylation, cyclization, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated imidazole rings.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Major products formed from these reactions include substituted imidazoles, fully saturated imidazole rings, and various functionalized derivatives .
Scientific Research Applications
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-2-pentyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,5-dihydro-1H-imidazole: Similar in structure but with a methyl group at the 2nd position instead of a pentyl group.
2-benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group at the 2nd position, leading to different chemical and biological properties.
Uniqueness
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pentyl group at the 2nd position and the methyl group at the 5th position differentiates it from other imidazole derivatives and influences its interactions with molecular targets .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-pentyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-6-9-10-7-8(2)11-9/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
JTWCBEHFEQEHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















